3-(5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
Description
This compound belongs to the 1,2,4-triazole-indole family, characterized by a triazole core substituted with a butylthio group at position 5, a 4-fluorophenyl group at position 4, and an indole moiety at position 2. The fluorine atom on the phenyl ring enhances electronegativity and metabolic stability, while the butylthio group may influence lipophilicity and membrane permeability .
Properties
IUPAC Name |
3-[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4S/c1-2-3-12-26-20-24-23-19(25(20)15-10-8-14(21)9-11-15)17-13-22-18-7-5-4-6-16(17)18/h4-11,13,22H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNIKVKMDVSHFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: The synthesis of 3-(5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole generally involves multi-step reactions. Typical starting materials include indole and triazole derivatives, which undergo nucleophilic substitution reactions, often followed by coupling reactions to introduce the fluorophenyl group and butylthio side chain.
Reaction Conditions: These synthetic processes often require controlled temperature conditions, the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial synthesis may employ more efficient catalytic processes and optimized reaction conditions to ensure scalability and cost-effectiveness. High-pressure reactors and continuous flow systems are commonly used in such large-scale productions.
Chemical Reactions Analysis
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at positions 4 and 5 of the triazole ring, as well as the indole moiety. Below is a comparative analysis:
Table 1: Structural Comparison of Selected 1,2,4-Triazole-Indole Derivatives
Physicochemical Properties
Melting points, yields, and spectral data provide insights into stability and synthetic feasibility:
Table 2: Physicochemical Comparison
Pharmacological Activity
Structural variations correlate with divergent biological activities:
Key Findings and Implications
Fluorine Substitution : The 4-fluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets compared to chlorophenyl or phenyl analogs .
Butylthio vs. Benzylthio : The butylthio chain may improve bioavailability over bulkier benzylthio groups, as seen in higher yields and lower melting points for butylthio derivatives .
Indole vs.
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